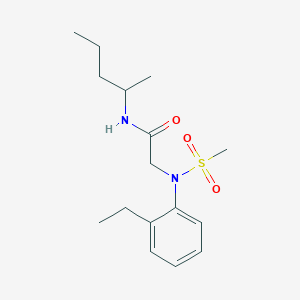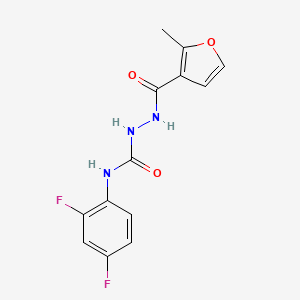
N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide, also known as EPM-102 or GVT-111, is a synthetic compound that belongs to the class of nootropics or cognitive enhancers. It was first synthesized in the 1980s and has since gained attention for its potential use in improving cognitive function and memory.
Wirkmechanismus
The exact mechanism of action of N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to work by increasing the release of acetylcholine, a neurotransmitter that plays a key role in learning and memory. N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide may also enhance the function of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects, including increased levels of acetylcholine in the brain, enhanced synaptic plasticity, and improved memory consolidation. The compound may also have antioxidant and anti-inflammatory effects, which could contribute to its cognitive-enhancing properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been well-studied and has a relatively low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret some results.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is exploring its potential use in treating cognitive impairments associated with aging and neurodegenerative diseases such as Alzheimer's. Another area of interest is investigating its potential use in enhancing cognitive function in healthy individuals, such as students or professionals who need to perform at a high level. Further research is also needed to fully understand the compound's mechanism of action and to identify any potential side effects or risks associated with its use.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in improving cognitive function and memory. Several studies have shown that the compound can enhance learning and memory in animal models, including rats and mice. In one study, mice treated with N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide showed improved performance in a water maze task compared to control mice.
Eigenschaften
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-pentan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-5-9-13(3)17-16(19)12-18(22(4,20)21)15-11-8-7-10-14(15)6-2/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSSBCOTKZGOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CN(C1=CC=CC=C1CC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N-pentan-2-ylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 6-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4115441.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4115454.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4115459.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115466.png)
![methyl 2-({[4-(2-ethoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115473.png)
![ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4115481.png)
![N-(2,3-dimethylphenyl)-2-{[(6-methoxy-2-naphthyl)oxy]acetyl}hydrazinecarboxamide](/img/structure/B4115494.png)
![N-(3,4-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4115501.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4115514.png)


![N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4115537.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4115544.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-(1-phenylethyl)-4-quinazolinamine](/img/structure/B4115551.png)